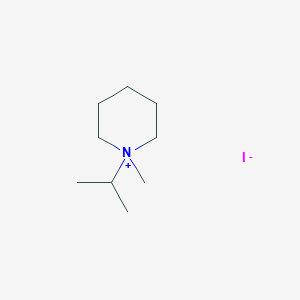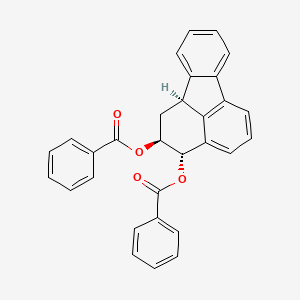
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetrahydrofluoranthene core, which is functionalized with two hydroxyl groups and esterified with benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate typically involves multiple steps. The starting material is often a fluoranthene derivative, which undergoes hydrogenation to introduce the tetrahydro functionality. Subsequent hydroxylation at the 2 and 3 positions yields the diol intermediate. Finally, esterification with benzoic acid under acidic conditions produces the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxylation steps, and large-scale esterification reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of fluoranthene-2,3-dione or fluoranthene-2,3-dicarboxylic acid.
Reduction: Formation of 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol.
Substitution: Various substituted fluoranthene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxyl and ester functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: The parent compound, which lacks the tetrahydro and hydroxyl functionalities.
2,3-Dihydroxyfluoranthene: Similar structure but without the ester groups.
Fluoranthene-2,3-dione: An oxidized derivative.
Uniqueness
2alpha,3beta,10bbeta-Tetrahydro-2,3-fluoranthenediol dibenzoate is unique due to its combination of tetrahydrofluoranthene core, hydroxyl groups, and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
83291-43-4 |
|---|---|
Formule moléculaire |
C30H22O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
[(2S,3S,10bS)-3-benzoyloxy-1,2,3,10b-tetrahydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H22O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-17,25-26,28H,18H2/t25-,26-,28-/m0/s1 |
Clé InChI |
KIAZRXPXLKZNPS-NSVAZKTRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](C2=CC=CC3=C2[C@@H]1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1C(C(C2=CC=CC3=C2C1C4=CC=CC=C34)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



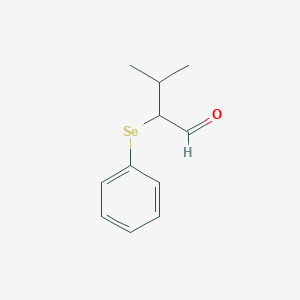
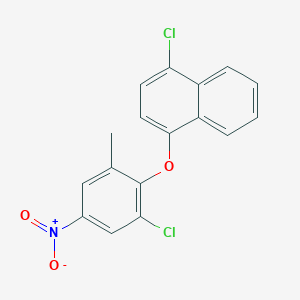
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14413138.png)

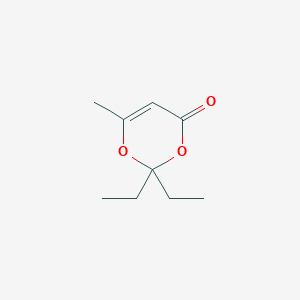
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
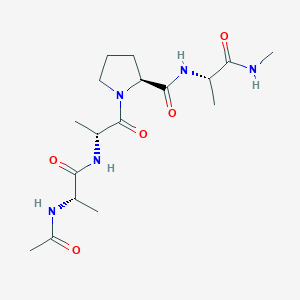

![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
